6-Chloro-3-phenyl-4-(pyridin-4-yl)Pyridazine
Overview
Description
6-Chloro-3-phenyl-4-(pyridin-4-yl)Pyridazine is a useful research compound. Its molecular formula is C15H10ClN3 and its molecular weight is 267.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
6-Chloro-3-phenyl-4-(pyridin-4-yl)Pyridazine derivatives have been synthesized and examined for interaction with central and mitochondrial benzodiazepine receptors. A specific compound, 3-acetamidomethyl-2-(biphenyl-4′-yl)-6-chloroimidazo[1,2-b]pyridazine, showed selective displacement of diazepam from peripheral-type and central benzodiazepine receptors, indicating potential applications in neuroscience and pharmacology (Barlin, Davies & Harrison, 1997).
A study on the synthesis, crystal structures, and biological evaluation of new pyridazine derivatives, including various 4-phenyl-3,6-di(pyridin-4-yl)pyridazines, revealed moderate to high antimicrobial activities against certain bacteria and fungi, suggesting their potential in developing new antimicrobial agents (Singh, Bhatia, Pani & Gupta, 2020).
Certain 6-substituted 3-chloropyridazine derivatives have been tested for their potential in protecting mild steel surfaces and inhibiting corrosion in acidic environments. These compounds displayed mixed-type inhibition and were found effective in forming protective films on steel surfaces, indicating their application in materials science and corrosion prevention (Olasunkanmi, Mashuga & Ebenso, 2018).
A series of triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated as anti-diabetic drugs. They showed promising Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, indicating their potential in diabetes treatment (Bindu, Vijayalakshmi & Manikandan, 2019).
Pyridazine derivatives, including this compound, have been synthesized and evaluated for their utility in water oxidation, contributing to the field of catalysis and renewable energy research (Zong & Thummel, 2005).
Properties
IUPAC Name |
6-chloro-3-phenyl-4-pyridin-4-ylpyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3/c16-14-10-13(11-6-8-17-9-7-11)15(19-18-14)12-4-2-1-3-5-12/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQYQYMBRPYWIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2C3=CC=NC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.